An In-Depth Technical Guide to Lead(II) Prop-2-enoate: Synthesis, Characterization, and Biological Implications
An In-Depth Technical Guide to Lead(II) Prop-2-enoate: Synthesis, Characterization, and Biological Implications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lead(II) prop-2-enoate, systematically known as lead(II) acrylate, is a metal-organic compound with the chemical formula C₆H₆O₄Pb. This guide provides a comprehensive overview of its chemical properties, synthesis, and characterization. It further delves into the significant biological implications of lead-containing compounds, offering critical insights for researchers in materials science and drug development. While the direct application of lead(II) acrylate in pharmaceuticals is limited due to lead's inherent toxicity, understanding its properties and biological interactions is crucial for the broader context of metal-containing compounds in biomedical research and for developing safer alternatives.
Compound Identification and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the diacrylic acid lead(II) salt is lead(II) prop-2-enoate . It is also commonly referred to as lead(II) acrylate.
Table 1: Physicochemical Properties of Lead(II) Prop-2-enoate
| Property | Value | Source |
| IUPAC Name | lead(2+); prop-2-enoate | [1] |
| Synonyms | Lead(II) acrylate, Diacrylic acid lead(II) salt | [1] |
| CAS Number | 14466-01-4 | [1] |
| Chemical Formula | C₆H₆O₄Pb | [1] |
| Molecular Weight | 349.31 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 145 °C | [1] |
| Solubility | Soluble in water | [1] |
Synthesis of Lead(II) Prop-2-enoate
The synthesis of lead(II) prop-2-enoate can be achieved through several pathways, primarily involving the reaction of a lead(II) salt or oxide with acrylic acid. The choice of starting material often depends on availability, desired purity, and reaction conditions. Below are detailed protocols for three common synthesis routes, adapted from established methods for preparing similar metal carboxylates.
Synthesis from Lead(II) Oxide
This method offers a direct route with a high yield, where the primary byproduct is water, which can be removed to drive the reaction to completion.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend lead(II) oxide (PbO) in a suitable organic solvent such as toluene.
-
Addition of Acrylic Acid: While stirring vigorously, slowly add a stoichiometric amount (2 moles of acrylic acid per mole of PbO) of acrylic acid dissolved in the same solvent.
-
Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by the dissolution of the lead(II) oxide.
-
Purification: After the reaction is complete, the solvent can be removed under reduced pressure. The resulting solid is then washed with a non-polar solvent (e.g., hexane) to remove any unreacted acrylic acid and dried under vacuum.
Synthesis from Lead(II) Acetate
Lead(II) acetate is a common and soluble starting material. This method involves a salt metathesis reaction.
Experimental Protocol:
-
Dissolution: Dissolve lead(II) acetate (Pb(CH₃COO)₂) in a minimal amount of a suitable solvent, such as deionized water or ethanol.
-
Reaction: In a separate vessel, dissolve a stoichiometric amount of sodium acrylate (2 moles) in the same solvent.
-
Precipitation: Slowly add the sodium acrylate solution to the lead(II) acetate solution with constant stirring. Lead(II) prop-2-enoate will precipitate out of the solution.
-
Isolation and Purification: The precipitate is collected by filtration, washed thoroughly with the solvent to remove sodium acetate byproduct, and then dried under vacuum.
Synthesis from Lead(II) Carbonate
This method is advantageous as the byproduct, carbonic acid, readily decomposes to water and carbon dioxide, which is easily removed from the reaction mixture.
Experimental Protocol:
-
Reaction Setup: Suspend lead(II) carbonate (PbCO₃) in an excess of acrylic acid in a reaction flask equipped with a stirrer.
-
Reaction Conditions: Gently heat the mixture to 50-60 °C with constant stirring. The evolution of carbon dioxide gas indicates the reaction is proceeding.
-
Completion and Filtration: Continue heating and stirring until gas evolution ceases. Filter the hot reaction mixture to remove any unreacted lead(II) carbonate.
-
Crystallization and Isolation: Upon cooling, lead(II) prop-2-enoate will precipitate. The solid product is then collected by filtration, washed with a small amount of cold solvent, and dried.
Caption: General synthesis workflows for Lead(II) Prop-2-enoate.
Characterization of Lead(II) Prop-2-enoate
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized lead(II) prop-2-enoate. A combination of spectroscopic and analytical techniques should be employed.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For lead(II) prop-2-enoate, the key vibrational bands to monitor are the carboxylate (COO⁻) stretches. The formation of the salt is confirmed by the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of characteristic asymmetric and symmetric COO⁻ stretching frequencies.[2][3]
Table 2: Characteristic FTIR Peaks for Lead(II) Prop-2-enoate
| Wavenumber (cm⁻¹) | Assignment | Significance |
| ~1635 | C=C stretch | Presence of the acrylate vinyl group |
| ~1560 | Asymmetric COO⁻ stretch | Confirmation of carboxylate salt formation |
| ~1410 | Symmetric COO⁻ stretch | Confirmation of carboxylate salt formation |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the acrylate ligand. Due to the presence of the diamagnetic Pb²⁺ ion, sharp signals are expected. The chemical shifts of the vinyl protons are characteristic of the acrylate moiety.[4][5]
Table 3: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | Chemical Shift (ppm) |
| =CH₂ (cis to C=O) | ~5.8 |
| =CH₂ (trans to C=O) | ~6.4 |
| -CH= | ~6.1 |
Powder X-Ray Diffraction (XRD)
XRD is used to determine the crystalline structure of the synthesized powder. The diffraction pattern is a unique fingerprint of the compound and can be used to confirm its phase purity.[6][7] The pattern for lead(II) prop-2-enoate would be compared to known patterns of similar metal carboxylates or theoretically calculated patterns.[8][9]
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability and decomposition of the compound.[10] TGA measures the change in mass as a function of temperature, indicating decomposition temperatures, while DSC measures the heat flow associated with thermal transitions, such as melting and decomposition.[11][12]
Caption: Workflow for the characterization of Lead(II) Prop-2-enoate.
Biological Implications and Toxicity of Lead
The presence of lead in any compound intended for biological applications is a major concern due to its well-documented toxicity.[13][14] Understanding the mechanisms of lead toxicity is paramount for any researcher working with lead-containing materials.
Enzyme Inhibition
Lead is known to inhibit the activity of numerous enzymes by binding to sulfhydryl groups in their active sites or by displacing essential metal cofactors.[14] A critical target is δ-aminolevulinic acid dehydratase (ALAD), an enzyme involved in the heme synthesis pathway.[13] Inhibition of ALAD leads to the accumulation of δ-aminolevulinic acid (ALA), which can auto-oxidize and generate reactive oxygen species (ROS).[15]
Induction of Oxidative Stress
Lead exposure is strongly associated with the induction of oxidative stress, an imbalance between the production of ROS and the antioxidant defense capacity of the cell.[16][17][18] This occurs through two primary mechanisms:
-
Generation of ROS: As mentioned, the accumulation of ALA due to ALAD inhibition contributes to ROS production.
-
Depletion of Antioxidants: Lead can directly bind to and inactivate antioxidant enzymes such as glutathione peroxidase, catalase, and superoxide dismutase, further compromising the cell's ability to neutralize ROS.[14]
The resulting oxidative stress can lead to lipid peroxidation, protein damage, and DNA damage, contributing to cellular dysfunction and apoptosis.[15]
Caption: Simplified signaling pathway of lead-induced cellular toxicity.
Potential Applications in a Research Context
While the direct therapeutic application of lead(II) prop-2-enoate is not viable, its study can be relevant in several research areas.
Polymer Chemistry and Materials Science
Lead(II) prop-2-enoate can serve as a monomer or cross-linking agent in the synthesis of novel polymers. The incorporation of a heavy metal into a polymer backbone can significantly alter its physical and chemical properties, such as refractive index, thermal stability, and radiation shielding capabilities. Acrylate-based polymers are widely used in various biomedical applications, and understanding the impact of metal incorporation is a valuable area of research.[19][20][21]
Model Compound for Toxicological Studies
Lead(II) prop-2-enoate can be used as a model compound to study the mechanisms of lead toxicity in vitro. Its defined chemical structure allows for precise dosing in cell culture experiments aimed at elucidating the specific cellular pathways affected by lead.
Development of Drug Delivery Systems (Conceptual)
Acrylate and methacrylate polymers are extensively used in drug delivery systems.[19][22][23][24][25][26] While lead itself is toxic, the study of lead(II) prop-2-enoate-containing polymers could provide insights into the behavior of metal-containing polymers for drug delivery. For instance, metal ions can be used to trigger the release of a drug from a polymer matrix in response to specific stimuli. Research in this area would focus on replacing lead with biocompatible metals such as iron, zinc, or magnesium.
Conclusion
Lead(II) prop-2-enoate is a readily synthesizable metal-organic compound with interesting chemical properties. This guide has provided detailed protocols for its synthesis and a comprehensive overview of the analytical techniques required for its characterization. Of paramount importance is the understanding of the profound toxicological effects of lead, which preclude its direct use in drug development. However, for researchers in materials science and toxicology, lead(II) prop-2-enoate serves as a valuable compound for studying the properties of metal-containing polymers and the mechanisms of heavy metal toxicity. The insights gained from such studies can inform the design of safer and more effective materials for a wide range of applications, including the next generation of drug delivery systems based on biocompatible metal-polymer composites.
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